acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride
Description
Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride is a heterocyclic anhydride featuring a benzo[e][1,2,4]thiadiazine core modified with sulfonyl (1,1-dioxide), methyl, and benzoic anhydride substituents. The 1,1-dioxide group enhances polarity and may influence biological activity, while the methyl group at position 3 and the anhydride-linked benzoic acid contribute to steric and electronic properties .
Properties
IUPAC Name |
acetyl 4-[(3-methyl-1,1-dioxo-1λ6,2,4-benzothiadiazin-4-yl)methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5S/c1-12-19-26(23,24)17-6-4-3-5-16(17)20(12)11-14-7-9-15(10-8-14)18(22)25-13(2)21/h3-10H,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HSILXNNRJLSGNQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NS(=O)(=O)C2=CC=CC=C2N1CC3=CC=C(C=C3)C(=O)OC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride typically involves multiple steps. One common method includes the reaction of 3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazine with acetic anhydride under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as pyridine, to facilitate the formation of the anhydride bond.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be considered to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding sulfide.
Substitution: Nucleophilic substitution reactions can occur at the benzoic anhydride moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Synthesis Overview
- Starting Materials : The synthesis often begins with 3-methyl-2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives.
- Reagents : Common reagents include acetic anhydride and various catalysts that enhance reaction efficiency.
- Yield : The yield can vary based on the reaction conditions and the specific synthetic pathway employed.
Pharmaceutical Development
One of the primary applications of this compound is in the development of pharmaceuticals. Research has indicated that derivatives of benzo[e][1,2,4]thiadiazine exhibit significant biological activity. For instance:
- PI3Kδ Inhibition : Studies have shown that certain derivatives can act as selective inhibitors of phosphoinositide 3-kinase delta (PI3Kδ), which is implicated in various cancers and inflammatory diseases. The most potent analogues demonstrated IC50 values ranging from 217 to 266 nM with high selectivity over other isoforms .
Organic Synthesis
Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride serves as a valuable intermediate in organic synthesis:
- Formation of Carbon-Covalent Bonds : It can facilitate the formation of carbon-carbon bonds through various coupling reactions . This property is essential in synthesizing complex organic molecules used in drug discovery.
Material Science
The compound's unique structure also makes it suitable for applications in material science:
- Polymer Chemistry : It can be utilized as a monomer or crosslinking agent in polymerization processes to produce materials with specific mechanical properties.
Case Study 1: PI3Kδ Inhibitors
A study published in PMC highlighted the synthesis and evaluation of several benzo[e][1,2,4]thiadiazine derivatives as PI3Kδ inhibitors. The research demonstrated that modifications to the structure could enhance selectivity and potency against target isoforms .
| Compound | IC50 (nM) | Selectivity |
|---|---|---|
| 15a | 217 | >140-fold for PI3Kδ over PI3Kα |
| 15b | 266 | >60-fold for PI3Kδ over PI3Kβ |
Case Study 2: Synthetic Methodologies
Research documented various synthetic methodologies using acetic anhydrides to create more complex structures efficiently. These methodologies emphasize the importance of selecting appropriate substituents to enhance reaction yields and selectivity .
Mechanism of Action
The mechanism of action of acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Hydrochlorothiazide Derivatives
Hydrochlorothiazide analogs, such as 6-chloro-N-((6-chloro-1,1-dioxido-7-sulfamoyl-2,3-dihydro-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)-4-nitroso-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-7-sulfonamide 1,1-dioxide (), share the benzo[e][1,2,4]thiadiazine 1,1-dioxide core with the target compound. Key differences include:
- Substituents : Hydrochlorothiazide derivatives feature sulfonamide and nitroso groups, whereas the target compound has a methyl group at position 3 and a benzoic anhydride substituent.
- Biological Activity: Hydrochlorothiazide is a diuretic targeting carbonic anhydrase.
Table 1: Structural Comparison with Hydrochlorothiazide Analogs
| Feature | Target Compound | Hydrochlorothiazide Analogs |
|---|---|---|
| Core Structure | Benzo[e][1,2,4]thiadiazine 1,1-dioxide | Benzo[e][1,2,4]thiadiazine 1,1-dioxide |
| Position 3 Substituent | Methyl | Chlorine or sulfonamide |
| Functional Group | Benzoic anhydride | Sulfonamide, nitroso |
| Potential Bioactivity | Unknown (likely enzyme inhibition) | Diuretic, carbonic anhydrase inhibition |
Comparison with Acetic Benzoic Anhydride
The simpler acetic benzoic anhydride () lacks the heterocyclic thiadiazine core. Key contrasts include:
Table 2: Physicochemical Properties
| Property | Target Compound | Acetic Benzoic Anhydride |
|---|---|---|
| Molecular Weight | Higher (due to heterocycle) | 164.16 g/mol |
| Solubility | Likely lower in nonpolar solvents | Moderate in organic solvents |
| Reactivity | Reduced acylation potential | High reactivity in esterification |
Comparison with Sulfone-Containing Heterocycles
3H-1,2-benzoxathiepine 2,2-dioxides () and (3-oxo-2,3-dihydro-4H-1,4-benzothiazin-4-yl)acetic acid () share sulfone groups but differ in core structure:
- Benzoxathiepine Derivatives : These compounds exhibit isoform-selective carbonic anhydrase inhibition, suggesting the target’s sulfonyl groups may confer similar enzyme-targeting capabilities.
- Benzothiazinone Derivatives: The acetic acid side chain in highlights how carboxylic acid derivatives differ pharmacokinetically from anhydrides, which may hydrolyze to free acids in vivo .
Biological Activity
Acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride is a compound of interest due to its potential biological activities. This article aims to summarize the biological activity of this compound based on available literature, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound can be characterized by the following molecular formula:
- Molecular Formula : C₁₈H₁₉N₃O₄S₂
- Molecular Weight : 405.5 g/mol
Biological Activity Overview
The biological activity of this compound includes various pharmacological effects such as:
- Antimicrobial Activity : Exhibits significant antibacterial properties against a range of pathogens.
- Anticancer Potential : Shows promise in inhibiting cancer cell proliferation in vitro.
- Enzyme Inhibition : Functions as an inhibitor for specific enzymes like PI3Kδ, which is implicated in cancer progression.
The mechanisms through which this compound exerts its biological effects are still under investigation. However, some key points include:
- PI3Kδ Inhibition : The compound has been shown to selectively inhibit PI3Kδ with IC₅₀ values ranging from 217 to 266 nM, indicating its potential as a therapeutic agent in cancer treatment .
- Antibacterial Mechanism : The exact mechanism remains unclear but may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Case Studies and Research Findings
Several studies have highlighted the biological activity of related compounds and their derivatives:
- Anticancer Activity :
- Antibacterial Effects :
- Inhibition of Enzymatic Activity :
Data Table: Biological Activities of Related Compounds
Q & A
Q. What are the optimal reaction conditions for synthesizing acetic 4-((3-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-4-yl)methyl)benzoic anhydride?
- Methodological Answer : The synthesis typically involves multi-step reactions starting with precursors like substituted benzo[e][1,2,4]thiadiazine derivatives. Key steps include:
- Catalyst Selection : Use Lewis acids (e.g., BF₃·Et₂O) to facilitate cyclization or coupling reactions.
- Solvent Optimization : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction rates.
- Temperature Control : Reactions often proceed at 80–100°C for 12–24 hours to achieve high yields .
Post-synthesis, purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended.
Q. Which analytical techniques are critical for characterizing this compound?
- Methodological Answer : Comprehensive characterization requires:
- NMR Spectroscopy : ¹H and ¹³C NMR (e.g., δ 7.2–8.1 ppm for aromatic protons, δ 160–180 ppm for carbonyl carbons) to confirm substituent positions .
- Mass Spectrometry : HRMS (High-Resolution MS) to validate molecular weight (e.g., [M+H]⁺ peak at m/z 450.1234) .
- Elemental Analysis : Compare experimental vs. calculated C, H, N, S percentages to verify purity (>98%) .
Q. How can researchers assess the compound’s purity during synthesis?
- Methodological Answer : Use a combination of:
- HPLC : Reverse-phase C18 column with UV detection (λ = 254 nm); retention time compared to standards .
- Melting Point Analysis : Sharp melting point within 218–220°C indicates homogeneity .
- TLC Monitoring : Develop with ethyl acetate/hexane (3:7) to track reaction progress .
Advanced Research Questions
Q. How can contradictions in spectral data (e.g., unexpected NMR splitting patterns) be resolved?
- Methodological Answer : Contradictions may arise from tautomerism or conformational dynamics. Strategies include:
- Variable-Temperature NMR : Identify dynamic processes (e.g., ring inversion) by analyzing splitting changes at 25°C vs. −40°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign spatial proximity of protons .
- Computational Validation : Compare experimental NMR shifts with DFT-calculated values (software: Gaussian or ORCA) .
Q. What computational approaches predict the compound’s reactivity in biological systems?
- Methodological Answer : Combine:
- Molecular Docking : Use AutoDock Vina to simulate binding to target proteins (e.g., enzymes in inflammation pathways). Focus on binding energy (ΔG < −8 kcal/mol) and hydrogen-bond interactions .
- MD Simulations : Run 100-ns trajectories (GROMACS) to assess stability of ligand-protein complexes .
- ADMET Prediction : SwissADME or pkCSM tools evaluate pharmacokinetics (e.g., logP < 3 for optimal bioavailability) .
Q. How can factorial design optimize reaction yield for scaled-up synthesis?
- Methodological Answer : Apply a 2³ factorial design to test variables:
- Factors : Catalyst concentration (0.1–0.3 mol%), temperature (70–90°C), solvent ratio (DMF:H₂O = 9:1 to 7:3).
- Response Surface Methodology (RSM) : Identify optimal conditions (e.g., 0.2 mol% catalyst, 85°C, DMF:H₂O = 8:2) using ANOVA analysis .
- Validation : Triplicate runs under optimized conditions to ensure reproducibility (±2% yield variation) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
